molecular formula C6H8O6P2 B1272694 (4-phosphonophenyl)phosphonic Acid CAS No. 880-68-2

(4-phosphonophenyl)phosphonic Acid

Cat. No.: B1272694
CAS No.: 880-68-2
M. Wt: 238.07 g/mol
InChI Key: JHDJUJAFXNIIIW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-phosphonophenyl)phosphonic acid typically involves the reaction of biphenyl derivatives with phosphonic acid precursors. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid (HCl) in aqueous solution at reflux . Another method involves the McKenna procedure, which is a two-step reaction using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Phosphonophenyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine or phosphinite derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products:

    Oxidation: Formation of phosphonic acid derivatives with higher oxidation states.

    Reduction: Formation of phosphine or phosphinite derivatives.

    Substitution: Formation of nitro or halogenated biphenyl derivatives.

Scientific Research Applications

(4-Phosphonophenyl)phosphonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,4-Benzenediphosphonic Acid: Similar structure with two phosphonic acid groups attached to a benzene ring.

    Biphenyl-4,4’-diphosphonic Acid: Another biphenyl derivative with phosphonic acid groups.

Uniqueness: (4-Phosphonophenyl)phosphonic acid is unique due to its biphenyl structure, which provides additional rigidity and potential for π-π interactions compared to simpler aromatic phosphonic acids. This structural feature can enhance its binding affinity and specificity for certain molecular targets .

Properties

IUPAC Name

(4-phosphonophenyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6P2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDJUJAFXNIIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236754
Record name Phosphonic acid, p-phenylenedi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880-68-2
Record name Phosphonic acid, p-phenylenedi-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, p-phenylenedi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Phenylenediphosphonic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

93 ml of HBr at 33% by weight in acetic acid are added to 6.68 g of 1.4-benzene-diphosphonic acid tetra-ethyl ester and the mixture is heated to 80° C. for 4 hours. After cooling to ambient temperature 200 ml of diethyl-ether are added and the mixture, after brief agitation, is cooled to -78° C. in a bath of ethanol and dry ice. The oily precipitate obtained is recovered by decantation and subjected twice more to the dispersion process with ether and low-temperature precipitation. The oily residue obtained is vacuum dried (1 mm Hg) at 50° C. for 8 hours, obtaining 4.0 g of 1,4-benzene-diphosphonic acid in the form of a white solid. Yield in moles 89%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-phosphonophenyl)phosphonic Acid
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(4-phosphonophenyl)phosphonic Acid
Reactant of Route 3
(4-phosphonophenyl)phosphonic Acid
Reactant of Route 4
(4-phosphonophenyl)phosphonic Acid
Reactant of Route 5
(4-phosphonophenyl)phosphonic Acid
Reactant of Route 6
(4-phosphonophenyl)phosphonic Acid

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